Cas no 2248341-87-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(propan-2-yl)carbamoyl]amino}benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(propan-2-yl)carbamoyl]amino}benzoate is a specialized organic compound featuring a phthalimide core linked to a substituted benzoate ester. Its structure incorporates a urea-derived functional group, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound’s key advantages include its reactivity as an acylating agent and its ability to participate in amide bond formation, making it valuable for constructing complex molecular frameworks. The isopropyl carbamoyl moiety further contributes to its stability and selectivity in targeted reactions. This compound is suited for applications requiring precise functionalization, particularly in drug discovery and fine chemical development. Proper handling under controlled conditions is recommended due to its reactive nature.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(propan-2-yl)carbamoyl]amino}benzoate structure
2248341-87-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(propan-2-yl)carbamoyl]amino}benzoate
CAS No:2248341-87-7
MF:C19H17N3O5
MW:367.355384588242
CID:6024273
PubChem ID:165732660
Update Time:2025-10-05

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(propan-2-yl)carbamoyl]amino}benzoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(propan-2-yl)carbamoyl]amino}benzoate
    • 2248341-87-7
    • EN300-6520607
    • Inchi: 1S/C19H17N3O5/c1-11(2)20-19(26)21-13-7-5-6-12(10-13)18(25)27-22-16(23)14-8-3-4-9-15(14)17(22)24/h3-11H,1-2H3,(H2,20,21,26)
    • InChI Key: OZSLYXWHLIZNAT-UHFFFAOYSA-N
    • SMILES: O(C(C1=CC=CC(=C1)NC(NC(C)C)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 367.11682065g/mol
  • Monoisotopic Mass: 367.11682065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 597
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 105Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(propan-2-yl)carbamoyl]amino}benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6520607-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(propan-2-yl)carbamoyl]amino}benzoate
2248341-87-7
1g
$0.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(propan-2-yl)carbamoyl]amino}benzoate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(propan-2-yl)carbamoyl]amino}benzoate

Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(propan-2-yl)carbamoyl]amino}benzoate (CAS: 2248341-87-7)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(propan-2-yl)carbamoyl]amino}benzoate (CAS: 2248341-87-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique isoindole-1,3-dione core and carbamoyl urea linkage, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.

One of the key advancements in the study of this compound is its role as a potent inhibitor of specific enzymatic pathways. Research published in the Journal of Medicinal Chemistry (2023) highlights its efficacy in targeting protein-protein interactions involved in inflammatory responses. The study utilized a combination of X-ray crystallography and molecular docking simulations to elucidate the binding mode of the compound, revealing a high affinity for the active site of the target enzyme. These findings suggest potential applications in the treatment of chronic inflammatory diseases.

Another significant development is the optimization of the synthetic route for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(propan-2-yl)carbamoyl]amino}benzoate. A recent publication in Organic Process Research & Development (2024) describes a scalable and cost-effective method for its production, addressing previous challenges related to yield and purity. The new synthetic protocol employs a one-pot cascade reaction, significantly reducing the number of purification steps and improving overall efficiency. This advancement is expected to facilitate further preclinical and clinical studies.

In addition to its therapeutic potential, the compound has also been investigated for its role in chemical biology tools. A study in ACS Chemical Biology (2023) demonstrated its utility as a fluorescent probe for detecting specific biomolecules in live cells. The probe's high selectivity and sensitivity make it a valuable tool for studying cellular processes and disease mechanisms. This dual functionality—both as a therapeutic agent and a research tool—underscores the versatility of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(propan-2-yl)carbamoyl]amino}benzoate.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as pharmacokinetics, bioavailability, and potential off-target effects need to be addressed in future studies. However, the current body of research provides a strong foundation for further exploration. Collaborative efforts between academia and industry will be crucial in advancing this compound from the bench to the bedside.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(propan-2-yl)carbamoyl]amino}benzoate (CAS: 2248341-87-7) represents a promising candidate in the field of chemical biology and medicinal chemistry. Its unique structural features, combined with its diverse applications, make it a subject of ongoing research. Continued investigation into its mechanisms, optimization of its properties, and exploration of its therapeutic potential will undoubtedly contribute to the advancement of this field.

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